molecular formula C18H18FNO4 B2437760 Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate CAS No. 1798037-94-1

Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate

Cat. No.: B2437760
CAS No.: 1798037-94-1
M. Wt: 331.343
InChI Key: GNKMYYHZCDTAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate is an organic compound with a complex structure that includes a fluorophenyl group, a methoxyethyl group, and a carbamoyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 3-fluorophenyl-2-methoxyethylamine. This intermediate is then reacted with 4-carbamoylbenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(4-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate
  • Methyl 4-((2-(3-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate
  • Methyl 4-((2-(3-fluorophenyl)-2-ethoxyethyl)carbamoyl)benzoate

Uniqueness

Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the methoxyethyl group. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-23-16(14-4-3-5-15(19)10-14)11-20-17(21)12-6-8-13(9-7-12)18(22)24-2/h3-10,16H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKMYYHZCDTAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.